2-Hydroxymethyl-4-methylphenylboronic acid
Overview
Description
2-Hydroxymethyl-4-methylphenylboronic acid is an organoboron compound with the molecular formula C8H11BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
The primary target of 2-Hydroxymethyl-4-methylphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which are related compounds, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Biochemical Analysis
Biochemical Properties
2-Hydroxymethyl-4-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of proteases, thereby inhibiting their activity. Additionally, it can interact with proteins that have hydroxyl or amino groups, forming stable complexes that can alter protein function and signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s interaction with metabolic enzymes can impact cellular metabolism, potentially leading to shifts in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with the active sites of enzymes, particularly those containing serine or threonine residues. This interaction can inhibit enzyme activity by blocking substrate access to the active site. Additionally, this compound can bind to proteins and alter their conformation, leading to changes in their activity and interactions with other biomolecules. These binding interactions can result in the inhibition or activation of specific signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are crucial for its application in research. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under harsh conditions. Studies have shown that the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes and modulate signaling pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain biological activity. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting sequences or modifications. These localizations can affect the activity and function of this compound, allowing it to exert its effects in distinct cellular contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-4-methylphenylboronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the hydroboration of 4-methylphenylacetylene followed by oxidation to yield the desired boronic acid . The reaction conditions often involve the use of borane reagents such as BH3·THF (borane-tetrahydrofuran complex) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethyl-4-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate esters.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Borane derivatives.
Substitution: Biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
2-Hydroxymethyl-4-methylphenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-methylphenylboronic acid
- 4-Methoxy-2-methylphenylboronic acid
- 4-(Hydroxymethyl)phenylboronic acid
Uniqueness
2-Hydroxymethyl-4-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic acids. Its hydroxymethyl group enhances its solubility and reactivity in aqueous media, making it particularly useful in biological and medicinal applications .
Properties
IUPAC Name |
[2-(hydroxymethyl)-4-methylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,10-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAPVZWDDUMKMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)CO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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